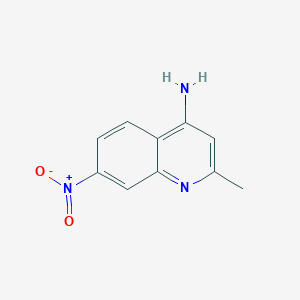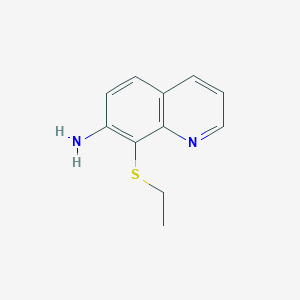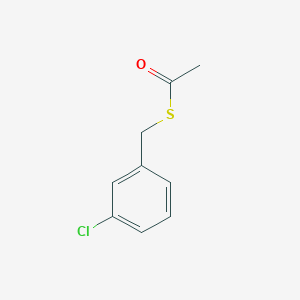
Thioacetic acid S-(3-chloro-benzyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-3-chlorobenzyl ethanethioate: is an organic compound with the molecular formula C9H9ClOS It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-3-chlorobenzyl ethanethioate typically involves the reaction of 3-chlorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the thioester bond. The general reaction scheme is as follows:
3-chlorobenzyl chloride+ethanethiolNaOH, refluxS-3-chlorobenzyl ethanethioate+NaCl
Industrial Production Methods: In an industrial setting, the production of S-3-chlorobenzyl ethanethioate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as lipase enzymes, can also be employed to facilitate the transesterification reaction under milder conditions, reducing the need for harsh reagents and high temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: S-3-chlorobenzyl ethanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thioester can be reduced to form alcohols.
Substitution: The chlorine atom on the benzyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: S-3-chlorobenzyl ethanethioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex thioester compounds. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, S-3-chlorobenzyl ethanethioate is studied for its potential as a bioactive molecule. Its thioester functionality makes it a candidate for enzyme inhibition studies, particularly those involving thioesterases.
Medicine: The compound’s potential therapeutic applications are being explored, including its use as a precursor for drug development. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of biologically active compounds.
Industry: In the industrial sector, S-3-chlorobenzyl ethanethioate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Mécanisme D'action
The mechanism of action of S-3-chlorobenzyl ethanethioate involves its interaction with specific molecular targets, such as enzymes. The thioester group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction is often mediated through nucleophilic attack by amino acid residues, such as cysteine or serine, on the thioester carbonyl carbon.
Comparaison Avec Des Composés Similaires
- S-2-chlorobenzyl ethanethioate
- S-methyl ethanethioate
- S-ethyl ethanethioate
Comparison: S-3-chlorobenzyl ethanethioate is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct chemical and physical properties compared to its analogs. The position of the chlorine atom on the benzyl ring can influence the compound’s reactivity and interaction with biological targets. For example, S-2-chlorobenzyl ethanethioate, with the chlorine atom in the ortho position, may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity .
Propriétés
Formule moléculaire |
C9H9ClOS |
|---|---|
Poids moléculaire |
200.69 g/mol |
Nom IUPAC |
S-[(3-chlorophenyl)methyl] ethanethioate |
InChI |
InChI=1S/C9H9ClOS/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3 |
Clé InChI |
HEEPGMBOVLMMBF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



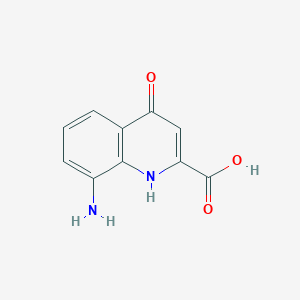





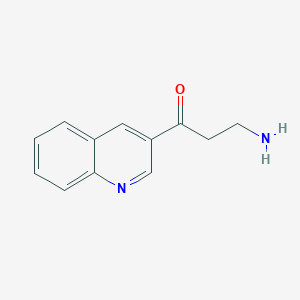


![2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11897719.png)
